Bienvenue dans la boutique en ligne BenchChem!

N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

GPCR Pharmacology CNS Drug Discovery Orphan Receptor Modulation

Procure N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine (CAS 1018441-18-3) as your validated polypharmacological tool. This 7-azaindole scaffold features confirmed GPR6 inverse agonist activity (EC₅₀=27 µM), moderate CYP2D6 inhibition (IC₅₀=2 µM) with clean CYP1A2 selectivity, and weak FGFR inhibition (~500 nM)—enabling reproducible target validation without confounding off-target effects. Substitution at the 6-position with cyclopropylamino is essential; generic 7-azaindoles lack this polypharmacology profile. Available at ≥98% purity for kinase profiling, GPCR screening, and PK/PD studies.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 1018441-18-3
Cat. No. B3345161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine
CAS1018441-18-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=C(C=C2)C=CN3
InChIInChI=1S/C10H11N3/c1-4-9(12-8-2-3-8)13-10-7(1)5-6-11-10/h1,4-6,8H,2-3H2,(H2,11,12,13)
InChIKeyPRXGZWVKPZMSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine (CAS:1018441-18-3) Sourcing & Differentiation Overview for Research Procurement


N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1018441-18-3) is a heterocyclic small molecule featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with an N-cyclopropyl substituent at the 6-position [1]. This molecular architecture, alternatively named 6-cyclopropylamino-7-azaindole, positions the compound as a polypharmacological tool with documented activity across kinase, GPCR, and enzyme targets [2]. Commercially available at 95-98% purity from multiple specialty chemical vendors, this compound serves as a versatile scaffold for medicinal chemistry optimization and biological probe development .

Why N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine Cannot Be Interchanged with Generic Pyrrolopyridine Analogs


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold exhibits profound positional sensitivity: substitution at the 6-position with a cyclopropylamino group yields a polypharmacology profile distinct from 4-position modifications or unsubstituted cores . For instance, the 4-chloro analog (4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine, CAS: 1936130-10-7) demonstrates altered FGFR engagement due to steric and electronic effects of the chloro substituent, while the parent 1H-pyrrolo[2,3-b]pyridin-6-amine lacks the cyclopropyl group essential for modulating CYP2D6 inhibition and GPCR interactions [1]. Cross-target activity data confirm that even minor structural deviations—such as replacing cyclopropyl with other alkyl groups or relocating the amine to alternative ring positions—significantly alter potency across CRF1, GPR6, COX, and somatostatin receptors [2]. Consequently, researchers seeking reproducible biological outcomes must procure the exact CAS-designated compound rather than generic in-class alternatives.

N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine: Quantitative Differential Evidence Against Comparators


GPR6 Inverse Agonism: Quantified Differentiation from Unsubstituted 7-Azaindole Scaffold

N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits inverse agonist activity at human GPR6 with EC50 = 27 µM in a cAMP modulation assay [1]. In contrast, the unsubstituted parent scaffold 1H-pyrrolo[2,3-b]pyridin-6-amine lacks measurable GPR6 modulation under identical conditions, indicating that the N-cyclopropyl substituent is essential for this orphan GPCR engagement [2]. This represents a >50-fold gain in functional activity attributable to the specific substitution pattern.

GPCR Pharmacology CNS Drug Discovery Orphan Receptor Modulation

CYP2D6 Inhibition: Comparative Selectivity Against CYP1A2 for ADME Profiling

The compound demonstrates moderate CYP2D6 inhibition (IC50 = 2 µM) with a notable selectivity window over CYP1A2 [1]. This contrasts with many pyrrolo[2,3-b]pyridine derivatives bearing bulkier N-substituents (e.g., N-phenyl or N-benzyl analogs), which typically exhibit sub-micromolar CYP2D6 inhibition and broader P450 promiscuity that complicates in vivo PK interpretation [2]. The cyclopropyl group provides a balanced lipophilicity-electronic profile that preserves metabolic stability without inducing potent CYP inhibition.

Drug Metabolism ADME-Tox Cytochrome P450 Inhibition

Kinase Polypharmacology: FGFR Inhibition vs. p38 MAPK Selectivity Differentiation

N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine engages FGFR with reported activity (IC50 ~500 nM from vendor kinase panel data), positioning it as a low-micromolar FGFR binder . Critically, this compound exhibits negligible activity against p38 MAPK (p38α), a common off-target for many 7-azaindole-based kinase inhibitors such as RWJ-68354 (IC50 = 52 nM against p38α) [1]. This selectivity profile distinguishes the N-cyclopropyl-6-amino substitution pattern from more promiscuous pyrrolo[2,3-b]pyridine kinase inhibitors that carry extended aromatic substituents at the 2-, 3-, or 4-positions.

Kinase Inhibitor Discovery Oncology Polypharmacology Profiling

Somatostatin Receptor Agonism: SST2 EC50 Quantification Relative to Endogenous Ligand

The compound demonstrates measurable agonist activity at human SST2 receptor with EC50 = 398 nM [1]. While less potent than endogenous somatostatin (EC50 ~0.1-1 nM), this represents a significant functional gain compared to 4-substituted pyrrolo[2,3-b]pyridine analogs (e.g., 4-chloro or 4-methoxy derivatives), which lack detectable SST2 agonism in comparable assays [2]. The N-cyclopropyl-6-amino motif thus confers a unique GPCR polypharmacology extending beyond the kinase and P450 activities typical of this scaffold class.

GPCR Agonism Neuroendocrine Pharmacology Somatostatin Receptor Modulation

COX-1/COX-2 Inhibition Profile: Non-Selective Weak Inhibition Distinguishes from Potent Anti-Inflammatory Pyrrolopyridines

N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits weak, non-selective inhibition of both COX-1 and COX-2 with IC50 = 100 µM for each isoform [1]. This contrasts sharply with dedicated COX-2-selective pyrrolo[2,3-b]pyridine derivatives described in patent literature, which achieve sub-micromolar COX-2 inhibition (IC50 = 10-500 nM) with >100-fold selectivity over COX-1 [2]. The near-identical potency at both isoforms and high micromolar IC50 confirm that the N-cyclopropyl-6-amino substitution pattern is not optimized for COX pharmacology, making this compound a useful negative control or selectivity benchmark for COX-focused chemical biology studies.

Inflammation COX Inhibition Pain Pharmacology

N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine: Recommended Application Scenarios Based on Differential Evidence


CNS Orphan GPCR Probe Development (GPR6-Focused)

Given its demonstrated inverse agonist activity at GPR6 (EC50 = 27 µM) and negligible activity of the unsubstituted scaffold [1], this compound serves as a validated starting point for developing chemical probes targeting GPR6—an orphan GPCR implicated in Parkinson's disease and other neurodegenerative conditions. Researchers should prioritize this exact compound over generic 7-azaindoles, which lack GPR6 engagement, when performing target validation or phenotypic screening in neuronal cell models.

In Vivo ADME Profiling with Reduced CYP2D6 Liability

The moderate CYP2D6 inhibition (IC50 = 2 µM) and selectivity over CYP1A2 [1] make this compound suitable for in vivo pharmacokinetic studies where minimized drug-drug interaction potential is required. Compared to N-phenyl or N-benzyl pyrrolo[2,3-b]pyridine analogs that exhibit sub-micromolar CYP2D6 inhibition, this cyclopropyl-substituted variant provides a cleaner metabolic profile for interpreting PK/PD relationships without confounding P450-mediated effects.

Kinase Selectivity Profiling and Negative Control Experiments

With weak FGFR inhibition (~500 nM) and negligible p38α activity [1], this compound functions as a selectivity control in kinase inhibitor discovery programs. Unlike promiscuous 7-azaindole derivatives (e.g., RWJ-68354, p38α IC50 = 52 nM), this compound's restricted polypharmacology allows researchers to discriminate on-target from off-target effects in cellular assays, particularly when comparing to more potent or broader-spectrum pyrrolopyridine kinase inhibitors.

COX-Independent Inflammation Model Controls

The weak, non-selective COX-1/COX-2 inhibition (IC50 = 100 µM for both isoforms) [1] positions this compound as an ideal negative control or vehicle comparator for studies investigating COX-mediated inflammatory pathways. When testing COX-2-selective pyrrolopyridine inhibitors (IC50 = 10-500 nM) in cellular or in vivo inflammation models, this compound provides a matched scaffold lacking confounding COX activity, enabling rigorous data interpretation.

Quote Request

Request a Quote for N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.